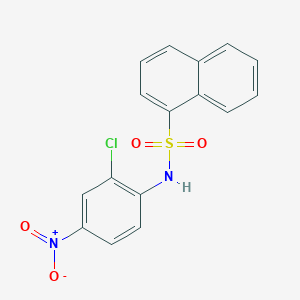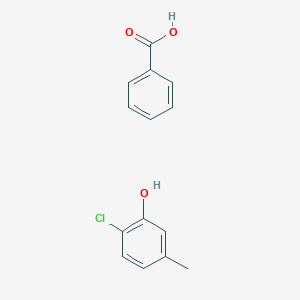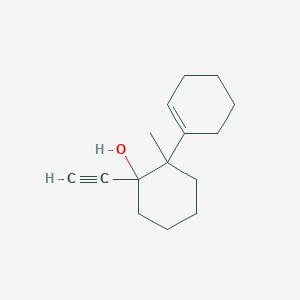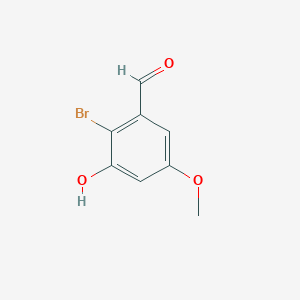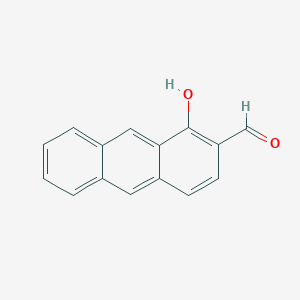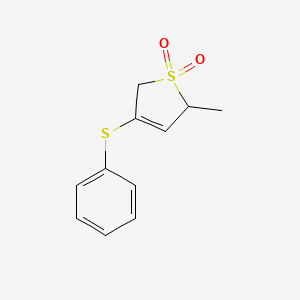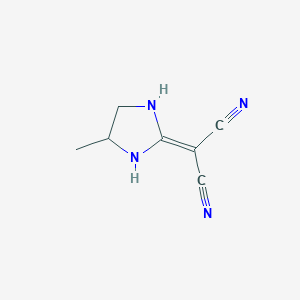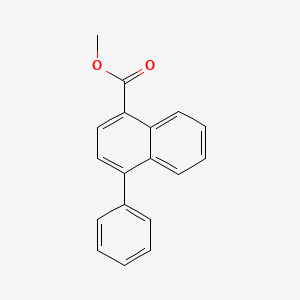
Methyl 4-phenylnaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenylnaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a phenyl group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenylnaphthalene-1-carboxylate typically involves the esterification of 4-phenylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-phenylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: 4-phenylnaphthalene-1-carboxylic acid.
Reduction: 4-phenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Methyl 4-phenylnaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structural features make it a valuable component in the formulation of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 4-phenylnaphthalene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Methyl 1-naphthoate: Another naphthalene derivative with a carboxylate ester group.
Phenyl naphthalene: A simpler derivative with only a phenyl group attached to the naphthalene ring.
Uniqueness: Methyl 4-phenylnaphthalene-1-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
109250-77-3 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
methyl 4-phenylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-12H,1H3 |
Clé InChI |
FZKKGXRAXJGDNZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)


